Triallylphosphine

Beschreibung

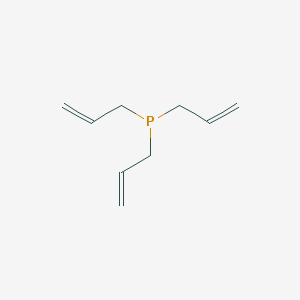

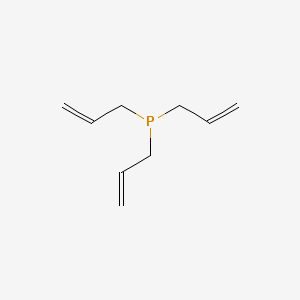

Structure

3D Structure

Eigenschaften

IUPAC Name |

tris(prop-2-enyl)phosphane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H15P/c1-4-7-10(8-5-2)9-6-3/h4-6H,1-3,7-9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GNFABDZKXNKQKN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCP(CC=C)CC=C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H15P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40167868 | |

| Record name | Triallyl phosphine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40167868 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

154.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16523-89-0 | |

| Record name | Triallyl phosphine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=16523-89-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Triallyl phosphine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016523890 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Triallyl phosphine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40167868 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Triallyl phosphine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.036.886 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

what are the properties of Triallylphosphine

For Researchers, Scientists, and Drug Development Professionals

Abstract

Triallylphosphine is an organophosphorus compound with the chemical formula C₉H₁₅P. Characterized by a central phosphorus atom bonded to three allyl groups, it serves as a versatile ligand in organometallic chemistry and as a reagent in organic synthesis. Its reactivity is largely defined by the nucleophilic nature of the phosphorus atom and the presence of the reactive allyl moieties. This technical guide provides a comprehensive overview of the known properties of this compound, including its physicochemical characteristics, synthesis, and reactivity. Due to its air-sensitive nature, handling and storage require an inert atmosphere. While its application as a ligand in catalysis, such as in the Negishi cross-coupling reaction, is noted, detailed mechanistic studies and a full spectroscopic characterization are not widely available in the current literature.

Core Properties of this compound

This section summarizes the key physical and chemical properties of this compound.

Physicochemical Data

The following table outlines the primary physical and chemical data for this compound.

| Property | Value | Reference(s) |

| Molecular Formula | C₉H₁₅P | [1] |

| Molecular Weight | 154.19 g/mol | [1] |

| CAS Number | 16523-89-0 | [1] |

| Appearance | Colorless to pale yellow liquid | [1] |

| Boiling Point | 70 °C at 10 mmHg 182.6 °C at 760 mmHg | [1] |

| Density | 0.861 g/mL | [1] |

| Flash Point | 95 °C | [1] |

| Air Sensitivity | Air sensitive | [1] |

| Storage Temperature | 2-8°C | [1] |

Spectroscopic Data

Synthesis and Purification

Synthesis of this compound via Grignard Reaction

A common method for the synthesis of trialkyl and triaryl phosphines is the reaction of a phosphorus halide with an organometallic reagent, such as a Grignard reagent.[3][4] this compound can be synthesized by reacting phosphorus trichloride (PCl₃) with allylmagnesium bromide.

Reaction Scheme:

PCl₃ + 3 CH₂=CHCH₂MgBr → P(CH₂CH=CH₂)₃ + 3 MgBrCl

Experimental Protocol (General):

Note: A detailed, validated experimental protocol for the synthesis of this compound is not available in the reviewed literature. The following is a generalized procedure based on the synthesis of other tertiary phosphines via the Grignard approach.[3][4]

-

Preparation of the Grignard Reagent: In a flame-dried, three-necked flask equipped with a mechanical stirrer, a reflux condenser, and a dropping funnel under an inert atmosphere (e.g., argon or nitrogen), magnesium turnings are suspended in anhydrous diethyl ether or tetrahydrofuran (THF). Allyl bromide is added dropwise to initiate the formation of allylmagnesium bromide. The reaction is typically initiated with a small amount of allyl bromide, and once the reaction begins, the remaining solution is added at a rate that maintains a gentle reflux.[5]

-

Reaction with Phosphorus Trichloride: The freshly prepared Grignard reagent is cooled in an ice bath. A solution of phosphorus trichloride in the same anhydrous solvent is added dropwise to the stirred Grignard reagent. The reaction is exothermic and the addition rate should be controlled to maintain the reaction temperature.

-

Work-up: After the addition is complete, the reaction mixture is typically stirred for a period to ensure complete reaction. The reaction is then quenched by the slow addition of a saturated aqueous solution of ammonium chloride.

-

Extraction: The organic layer is separated, and the aqueous layer is extracted with an organic solvent (e.g., diethyl ether). The combined organic layers are then washed with brine and dried over an anhydrous drying agent (e.g., sodium sulfate or magnesium sulfate).

-

Purification: The solvent is removed under reduced pressure. Due to its air-sensitive nature, purification of this compound is best performed by vacuum distillation under an inert atmosphere.[6]

Purification

Purification of this compound is typically achieved by vacuum distillation.[6] Given its sensitivity to air, all purification steps should be conducted under an inert atmosphere to prevent the formation of this compound oxide.

Reactivity and Applications

Oxidation

Like other tertiary phosphines, this compound is susceptible to oxidation, particularly by atmospheric oxygen, to form the corresponding this compound oxide.[7] This reactivity necessitates handling and storage under an inert atmosphere.

Oxidation Reaction:

2 P(CH₂CH=CH₂)₃ + O₂ → 2 O=P(CH₂CH=CH₂)₃

A detailed experimental protocol for the oxidation of this compound to this compound oxide is described in the literature.[8]

Role in Catalysis

This compound can act as a ligand in transition metal-catalyzed reactions. It has been mentioned as a ligand in palladium-catalyzed Negishi cross-coupling reactions.[1] The phosphine ligand plays a crucial role in the catalytic cycle by coordinating to the metal center, thereby influencing its electronic properties and steric environment. This, in turn, affects the rates of oxidative addition and reductive elimination steps in the catalytic cycle.[9]

The following diagram illustrates a generalized catalytic cycle for the Negishi cross-coupling reaction, where 'L' represents a phosphine ligand such as this compound.

In this cycle, the palladium(0) complex undergoes oxidative addition with an organic halide (R-X). The subsequent transmetalation with an organozinc reagent (R'-ZnX) and reductive elimination yield the coupled product (R-R') and regenerate the palladium(0) catalyst.

Polymerization

The allyl groups in this compound have the potential to participate in polymerization reactions. However, specific details or experimental protocols for the polymerization of this compound or its use as a monomer or cross-linking agent were not found in the surveyed literature. Related compounds, such as trivinylphosphine oxide, have been investigated for their polymerization reactivity.[10]

Safety and Handling

This compound is a hazardous chemical and should be handled with appropriate safety precautions in a well-ventilated fume hood.[11]

Hazard Identification

Refer to the Safety Data Sheet (SDS) for a comprehensive list of hazards.[11]

Personal Protective Equipment (PPE)

-

Eye/Face Protection: Wear tightly fitting safety goggles with side-shields.[11]

-

Skin Protection: Wear impervious and flame-resistant clothing.[11]

-

Respiratory Protection: If exposure limits are exceeded, use a full-face respirator.[11]

First Aid Measures

-

Inhalation: Move the victim to fresh air.[11]

-

Skin Contact: Immediately remove all contaminated clothing and wash the affected area.[11]

-

Eye Contact: Rinse with pure water for at least 15 minutes.[11]

-

Ingestion: Rinse mouth with water.[11]

In all cases of exposure, seek immediate medical attention.

Accidental Release Measures

In case of a spill, prevent further leakage if it is safe to do so. Collect the spilled material for disposal and avoid dust formation.[11]

Conclusion

This compound is an air-sensitive organophosphorus compound with established utility as a ligand in catalysis. While its fundamental physicochemical properties are known, a comprehensive experimental characterization, including detailed spectroscopic data and specific, validated synthesis protocols, remains to be fully documented in publicly available literature. Further research into its coordination chemistry, reactivity in polymerization, and detailed mechanistic roles in catalytic cycles would provide a more complete understanding of this versatile molecule and could expand its applications in organic synthesis and materials science.

References

- 1. rsc.org [rsc.org]

- 2. 31P [nmr.chem.ucsb.edu]

- 3. Synthesis of Mixed Arylalkyl Tertiary Phosphines via the Grignard Approach - PMC [pmc.ncbi.nlm.nih.gov]

- 4. rsc.org [rsc.org]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. PURIFICATION OF IRRADIATED TRIBUTYL PHOSPHATE BY DISTILLATION IN KEROSENE- TYPE DILUENT (Journal Article) | OSTI.GOV [osti.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. Negishi cross-coupling reaction catalyzed by an aliphatic, phosphine based pincer complex of palladium. biaryl formation via cationic pincer-type PdIV intermediates - Dalton Transactions (RSC Publishing) [pubs.rsc.org]

- 10. mdpi.com [mdpi.com]

- 11. TRI-P-TOLYLPHOSPHINE(1038-95-5) 1H NMR spectrum [chemicalbook.com]

An In-depth Technical Guide to the Synthesis and Characterization of Triallylphosphine

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the synthesis and characterization of triallylphosphine, a valuable organophosphorus compound. The information presented is intended to equip researchers and professionals in drug development and related scientific fields with the necessary knowledge to produce and analyze this versatile reagent.

Introduction

This compound is a trivalent organophosphorus compound with the chemical formula (CH₂=CHCH₂)₃P. Its utility stems from the presence of the phosphorus lone pair and the reactivity of the three allyl groups, making it a useful ligand in coordination chemistry and a precursor in various organic syntheses. This document details a common and effective method for its preparation via a Grignard reaction and outlines the key analytical techniques for its characterization.

Synthesis of this compound

The most prevalent method for the synthesis of this compound involves the reaction of a phosphorus halide, typically phosphorus trichloride (PCl₃), with an allyl Grignard reagent, allylmagnesium bromide.

Synthesis Workflow

The synthesis process can be visualized as a two-step workflow: the formation of the Grignard reagent followed by the reaction with the phosphorus precursor.

Triallylphosphine (CAS 16523-89-0): A Technical Guide for Synthetic Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

Triallylphosphine (CAS 16523-89-0) is a trivalent organophosphorus compound widely utilized as a ligand in synthetic organic chemistry. This technical guide provides a comprehensive overview of its chemical and physical properties, with a primary focus on its application as a ligand in palladium-catalyzed cross-coupling reactions, particularly the Negishi reaction. While its utility in the synthesis of complex organic molecules is well-established, it is crucial to note the current lack of available data regarding its biological activity, toxicological profile, and potential roles in drug development from a pharmacological standpoint. This document aims to serve as a detailed resource for professionals in research and development who are considering the use of this compound in their synthetic endeavors.

Chemical and Physical Properties

This compound is a colorless to pale yellow liquid that is sensitive to air.[1] Its fundamental properties are summarized in the table below, compiled from various chemical suppliers and databases.[1][2][3][4][5]

| Property | Value | References |

| CAS Number | 16523-89-0 | [1][2][3][5] |

| Molecular Formula | C₉H₁₅P | [1][5] |

| Molecular Weight | 154.19 g/mol | [1][5] |

| Appearance | Colorless to pale yellow liquid | [1][6] |

| Boiling Point | 70 °C at 10 mmHg | [1] |

| Density | 0.861 g/mL at 25 °C | [1][2] |

| Flash Point | 203 °F | [1] |

| Solubility | Soluble in organic solvents. | [7] |

| Storage Temperature | 2-8°C | [1][4] |

| Sensitivity | Air sensitive | [1] |

| IUPAC Name | tris(prop-2-en-1-yl)phosphane | [3][4] |

| Synonyms | Tri-2-propenylphosphine | [1] |

Core Application: Ligand in Palladium-Catalyzed Cross-Coupling

The primary and most significant application of this compound is as a phosphine ligand in palladium-catalyzed cross-coupling reactions.[3] These reactions are fundamental in the formation of carbon-carbon bonds, a critical step in the synthesis of many complex organic molecules, including pharmaceuticals.

The Negishi Cross-Coupling Reaction

This compound is particularly noted for its use as a ligand in the Negishi reaction.[3] This reaction involves the coupling of an organozinc compound with an organic halide or triflate, catalyzed by a nickel or palladium complex.[3] The phosphine ligand, in this case, this compound, plays a crucial role in the catalytic cycle by stabilizing the palladium center and influencing its reactivity and selectivity.[3]

The general mechanism for the Negishi coupling reaction is depicted in the catalytic cycle below. The ligand (L), such as this compound, is associated with the palladium (Pd) center throughout the cycle.

Experimental Protocols: General Procedure for Negishi Coupling

While specific reaction conditions should be optimized for each unique set of substrates, the following provides a general experimental workflow for a Negishi cross-coupling reaction using a phosphine ligand like this compound.

Biological and Toxicological Profile

A critical aspect for researchers, particularly in drug development, is the biological activity and toxicity of a chemical. Extensive searches of publicly available safety and toxicology data for this compound reveal a significant lack of information.

Toxicological Data

The Safety Data Sheet (SDS) for this compound consistently reports "no data available" for key toxicological endpoints.[8] This includes:

-

Acute toxicity (oral, dermal, inhalation)

-

Skin corrosion/irritation

-

Serious eye damage/irritation

-

Respiratory or skin sensitization

-

Germ cell mutagenicity

-

Carcinogenicity

-

Reproductive toxicity

-

Specific target organ toxicity (single and repeated exposure)

-

Aspiration hazard

Ecological Data

Similarly, there is no available data on the ecological effects of this compound, including its toxicity to fish, daphnia and other aquatic invertebrates, algae, and microorganisms.[8]

Implications for Research and Drug Development

The absence of biological and toxicological data indicates that this compound has not been extensively studied for its effects on biological systems. For professionals in drug development, this implies that the compound is primarily a tool for chemical synthesis and is not recognized as a bioactive agent. Any consideration of this compound for applications beyond its role as a ligand in synthesis would require comprehensive toxicological and pharmacological evaluation. It is handled for research purposes only and is not intended for diagnostic or therapeutic use.[5]

Other Applications

Beyond its role as a ligand, this compound is also used as a chemical intermediate in the synthesis of other organophosphorus compounds, such as phosphine oxides.[6][7] Its reactivity, stemming from the phosphorus lone pair and the allyl groups, allows for a variety of chemical transformations.

Conclusion

This compound (CAS 16523-89-0) is a valuable reagent in synthetic organic chemistry, primarily serving as an effective phosphine ligand in palladium-catalyzed cross-coupling reactions like the Negishi reaction. Its chemical and physical properties are well-documented, and general protocols for its use in synthesis are established. However, for the target audience of researchers, scientists, and drug development professionals, it is imperative to recognize the profound lack of data on its biological activity and toxicological profile. This positions this compound as a specialized synthetic tool rather than a compound with known pharmacological relevance. Future research would be necessary to elucidate any potential biological effects of this compound.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. Negishi Coupling | NROChemistry [nrochemistry.com]

- 4. books.rsc.org [books.rsc.org]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Triphenylphosphine Derivatives of Allylbenzenes Express Antitumor and Adjuvant Activity When Solubilized with Cyclodextrin-Based Formulations | MDPI [mdpi.com]

- 7. Triallyl phosphine | C9H15P | CID 85471 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. echemi.com [echemi.com]

Solubility of Triallylphosphine in Organic Solvents: A Technical and Methodological Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the solubility characteristics of triallylphosphine in common organic solvents. Due to a notable absence of published quantitative solubility data for this specific compound, this document focuses on qualitative solubility assessments derived from fundamental chemical principles and the compound's structural properties. Furthermore, it offers a detailed, generalized experimental protocol for the quantitative determination of solubility, which can be adapted for this compound and similar liquid organophosphorus compounds. This guide is intended to serve as a foundational resource for laboratory professionals requiring solubility information for procedural design, reaction optimization, and safety considerations.

Introduction to this compound

This compound (C₉H₁₅P) is an organophosphorus compound characterized by a central phosphorus atom bonded to three allyl groups. As a trivalent phosphorus compound, it possesses a lone pair of electrons, rendering it nucleophilic and susceptible to oxidation. Its primary applications are in the field of coordination chemistry, where it serves as a ligand for transition metals, and in organic synthesis. Understanding its solubility is crucial for its effective use as a reagent or ligand, enabling appropriate solvent selection for homogeneous reactions, extractions, and purification processes.

Structurally, the three nonpolar allyl groups dictate its solubility behavior, suggesting a preference for nonpolar organic solvents. A Safety Data Sheet for this compound indicates that specific solubility data is not available, underscoring the need for the predictive analysis and experimental methodologies presented in this guide.[1]

Qualitative Solubility of this compound

In the absence of specific quantitative data, the principle of "like dissolves like" provides a reliable framework for predicting the solubility of this compound. As a relatively nonpolar molecule, it is expected to be miscible with or soluble in a range of nonpolar and weakly polar organic solvents. Conversely, it is expected to exhibit poor solubility in highly polar solvents, particularly protic solvents like water.

The expected solubility profile is summarized in the table below.

| Solvent Class | Representative Solvents | Expected Solubility | Rationale |

| Nonpolar Aliphatic | Hexane, Heptane, Cyclohexane | Soluble / Miscible | Similar nonpolar characteristics lead to favorable intermolecular interactions. |

| Nonpolar Aromatic | Toluene, Benzene, Xylene | Soluble / Miscible | The nonpolar nature of both solute and solvent promotes dissolution. |

| Ethers | Diethyl Ether, Tetrahydrofuran (THF) | Soluble / Miscible | Ethers are effective solvents for a wide range of nonpolar and moderately polar organophosphorus compounds. |

| Halogenated | Dichloromethane, Chloroform | Soluble / Miscible | These solvents can dissolve a broad spectrum of organic compounds. |

| Ketones | Acetone | Soluble | Acetone's polarity may allow for good solubility, a common trait for organophosphorus compounds. |

| Alcohols | Methanol, Ethanol | Slightly Soluble to Insoluble | The high polarity and hydrogen-bonding network of alcohols are less compatible with the nonpolar solute. |

| Water | Water | Insoluble | The high polarity and strong hydrogen bonding of water prevent dissolution of the nonpolar phosphine. |

Experimental Protocol for Solubility Determination

The following is a generalized gravimetric method for determining the solubility of a liquid compound like this compound in an organic solvent at a specific temperature. This protocol should be performed in a well-ventilated fume hood, with appropriate personal protective equipment, given the potential hazards of organophosphorus compounds.

Objective: To determine the concentration ( g/100 mL) of this compound required to form a saturated solution in a given solvent at a controlled temperature.

Materials:

-

This compound (solute)

-

Selected organic solvent

-

Temperature-controlled shaker or water bath

-

Analytical balance (readable to 0.1 mg)

-

Glass vials with screw caps (e.g., 20 mL)

-

Micropipettes

-

Glass syringes and filters (0.45 µm, solvent-compatible)

-

Evaporating dish or pre-weighed beaker

Procedure:

-

Preparation:

-

Ensure the solvent is pure and anhydrous, as impurities can affect solubility.

-

Clean and dry all glassware thoroughly.

-

-

Sample Preparation:

-

Add a fixed volume (e.g., 5.0 mL) of the selected organic solvent to several glass vials.

-

Place the vials in the temperature-controlled shaker or water bath and allow them to equilibrate to the desired temperature (e.g., 25 °C).

-

-

Saturation:

-

Add an excess of this compound to each vial. The presence of a distinct, undissolved phase of this compound at the bottom of the vial after mixing is necessary to ensure saturation.

-

Seal the vials tightly to prevent solvent evaporation.

-

Agitate the vials in the temperature-controlled environment for a sufficient time to allow the solution to reach equilibrium. A period of 24-48 hours is typically recommended.

-

-

Sample Extraction and Analysis:

-

After the equilibration period, cease agitation and allow the undissolved this compound to settle for at least 2 hours, maintaining the constant temperature.

-

Carefully withdraw a precise volume (e.g., 1.0 mL) of the clear, supernatant liquid phase using a pre-warmed syringe to avoid precipitation upon cooling.

-

Immediately filter the extracted aliquot through a 0.45 µm syringe filter into a pre-weighed evaporating dish or beaker. This step removes any suspended microdroplets of the undissolved solute.

-

Record the exact mass of the empty container (M₁).

-

Record the exact mass of the container with the filtered aliquot (M₂).

-

-

Solvent Evaporation:

-

Place the evaporating dish in a fume hood or under a gentle stream of inert gas (e.g., nitrogen) to evaporate the solvent completely. Gentle heating may be applied if the solvent's boiling point allows and the solute is not volatile.

-

Once the solvent is fully evaporated, weigh the container with the remaining this compound residue (M₃).

-

-

Calculation:

-

Mass of the extracted aliquot of the solution: M_solution = M₂ - M₁

-

Mass of the dissolved this compound: M_solute = M₃ - M₁

-

Mass of the solvent in the aliquot: M_solvent = M_solution - M_solute

-

Calculate solubility in g/100 mL of solvent using the solvent's density (ρ) at the experimental temperature:

-

Volume of solvent (mL) = M_solvent / ρ

-

Solubility ( g/100 mL) = (M_solute / Volume of solvent) * 100

-

-

-

Validation:

-

Repeat the measurement for multiple vials to ensure reproducibility and report the average solubility and standard deviation.

-

Applicability to Drug Development and Signaling Pathways

The query for information on signaling pathways in the context of this compound suggests a potential interest in its biological activity. It is important to clarify that this compound is primarily a synthetic reagent and a ligand in organometallic chemistry. It is not developed as a therapeutic agent and is not known to have a specific role in biological signaling pathways in the manner of a drug or signaling molecule. Its relevance to drug development would be indirect, potentially as a reagent in the synthesis of a pharmaceutically active compound.

Visualizations

The following diagrams illustrate the experimental workflow for solubility determination and the logical relationship governing the solubility of nonpolar compounds.

References

A Technical Guide to the Spectroscopic Analysis of Triallylphosphine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the expected spectroscopic data for triallylphosphine (C₉H₁₅P), a trivalent organophosphorus compound. Due to the limited availability of published experimental spectra in public-access databases, this document presents predicted data based on established principles of spectroscopy and data from analogous compounds. It is intended to serve as a reference for researchers in compound identification, reaction monitoring, and quality control.

Predicted Spectroscopic Data

The following tables summarize the predicted nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for this compound. These predictions are based on the analysis of its chemical structure and comparison with spectral data from similar trialkylphosphines and allyl-containing compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Structure and Atom Numbering:

Table 1: Predicted ¹H-NMR Data (Solvent: CDCl₃, Reference: TMS)

| Proton Label | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |

| H¹ (P-CH₂ ) | ~ 2.5 | Doublet of doublets (dd) | J(H-H) ≈ 7.0, J(P-H) ≈ 5.0 |

| H² (=CH -) | ~ 5.8 | Multiplet (ddt) | J(H-H_trans) ≈ 17.0, J(H-H_cis) ≈ 10.0, J(H-H¹) ≈ 7.0 |

| H³ (H₂ C=) | ~ 5.1 - 5.2 | Multiplet | - |

Table 2: Predicted ¹³C-NMR Data (Solvent: CDCl₃)

| Carbon Label | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |

| C¹ (C H₂-P) | ~ 35 | Doublet | J(P-C) ≈ 15 |

| C² (-C H=) | ~ 135 | Doublet | J(P-C) ≈ 12 |

| C³ (=C H₂) | ~ 117 | Singlet | - |

Table 3: Predicted ³¹P-NMR Data (Solvent: CDCl₃, Reference: 85% H₃PO₄)

| Nucleus | Predicted Chemical Shift (δ, ppm) |

| ³¹P | ~ -25 to -15 |

Note: The chemical shift of trialkylphosphines is sensitive to steric and electronic effects. Triethylphosphine resonates at approximately -20 ppm, serving as a close structural analogue.

Infrared (IR) Spectroscopy

Table 4: Predicted IR Absorption Bands (Neat Liquid Film)

| Wavenumber (cm⁻¹) | Vibration Type | Intensity |

| 3080 | =C-H stretch | Medium |

| 2975, 2910 | C-H (sp³) stretch | Medium-Strong |

| 1640 | C=C stretch | Medium |

| 1420 | CH₂ scissoring | Medium |

| 990, 910 | =C-H bend (out-of-plane) | Strong |

| ~740 | P-C stretch | Medium |

Mass Spectrometry (MS)

Table 5: Predicted Mass Spectrometry Data (Electron Ionization - EI)

| m/z | Proposed Fragment | Notes |

| 154 | [M]⁺ | Molecular Ion |

| 113 | [M - C₃H₅]⁺ | Loss of one allyl radical (base peak) |

| 72 | [M - 2(C₃H₅)]⁺ | Loss of two allyl radicals |

| 41 | [C₃H₅]⁺ | Allyl cation |

Experimental Protocols

The following sections detail standardized protocols for acquiring the spectroscopic data for a liquid, potentially air-sensitive compound such as this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain high-resolution ¹H, ¹³C, and ³¹P NMR spectra.

Methodology:

-

Sample Preparation: Due to the potential air-sensitivity of this compound (oxidation to this compound oxide), all sample preparation should be conducted under an inert atmosphere (e.g., in a glovebox or using Schlenk line techniques).

-

Draw approximately 5-20 mg of this compound into a syringe and dissolve it in ~0.6 mL of a deuterated solvent (e.g., CDCl₃).

-

Transfer the solution to a clean, dry 5 mm NMR tube.

-

If required, add a small amount of an internal standard (e.g., tetramethylsilane, TMS).

-

Seal the NMR tube securely with a cap, potentially wrapping with Parafilm for extra protection against air exposure during transfer to the spectrometer.

-

Data Acquisition:

-

Record spectra on a 400 MHz (or higher) NMR spectrometer.

-

For ¹H NMR , acquire spectra with a sufficient number of scans to achieve a good signal-to-noise ratio.

-

For ¹³C NMR , use proton decoupling (e.g., {¹H} decoupled) to simplify the spectrum and improve sensitivity. A longer acquisition time will be necessary compared to ¹H NMR.

-

For ³¹P NMR , use proton decoupling to obtain a sharp singlet, or run a proton-coupled spectrum to observe P-H couplings. Use an external reference of 85% H₃PO₄. The chemical shift range for phosphines is broad, so ensure the spectral width is adequate.[1][2]

-

Infrared (IR) Spectroscopy

Objective: To obtain a vibrational spectrum of the neat compound.

Methodology:

-

Sample Preparation (Neat Liquid):

-

Ensure the salt plates (e.g., NaCl or KBr) are clean, dry, and free from scratches. Handle them by the edges to avoid moisture from fingers.

-

In a fume hood, place one drop of neat this compound onto the surface of one salt plate.

-

Carefully place the second salt plate on top, spreading the liquid into a thin, uniform film.

-

-

Sample Preparation (ATR-FTIR):

-

Attenuated Total Reflectance (ATR) is an alternative that requires minimal sample preparation.

-

Place a single drop of this compound directly onto the ATR crystal.

-

-

Data Acquisition:

-

Place the sample holder (for salt plates) or the ATR unit into the spectrometer.

-

Acquire a background spectrum of the empty salt plates or the clean ATR crystal.

-

Acquire the sample spectrum over a typical range (e.g., 4000-400 cm⁻¹).

-

The final spectrum is automatically generated by ratioing the sample scan against the background scan.

-

-

Cleaning: Clean the salt plates or ATR crystal thoroughly with a suitable dry solvent (e.g., anhydrous isopropanol or hexane) immediately after use.

Mass Spectrometry (MS)

Objective: To determine the mass-to-charge ratio of the molecular ion and its fragments.

Methodology:

-

Sample Preparation:

-

Prepare a dilute solution of this compound (~1 mg/mL) in a volatile organic solvent like hexane or dichloromethane.

-

Given the compound's air sensitivity, specialized injection techniques are recommended to prevent oxidation before analysis.

-

-

Inert Sampling Technique (e.g., iASAP):

-

An inert Atmospheric Solids Analysis Probe (iASAP) is ideal. A glass capillary is filled with the sample inside a glovebox.

-

The capillary is sealed (e.g., with a paraffin plug) to maintain an inert environment during transfer to the mass spectrometer.

-

The probe is then inserted directly into the ionization source.

-

-

Data Acquisition (EI-MS):

-

Use a Gas Chromatography-Mass Spectrometry (GC-MS) system with an Electron Ionization (EI) source.

-

The GC separates the compound from the solvent and any potential impurities before it enters the MS.

-

The standard EI energy is 70 eV, which will induce fragmentation.

-

The mass analyzer (e.g., quadrupole or time-of-flight) separates the ions based on their mass-to-charge (m/z) ratio.

-

Visualization of Experimental Workflows

The following diagrams illustrate the logical flow of the spectroscopic analyses described above.

References

discovery and history of Triallylphosphine

An In-depth Technical Guide to Triallylphosphine: Synthesis, Properties, and Reactions

Abstract

Introduction

Organophosphorus compounds, particularly phosphines, are of significant interest in organic synthesis and catalysis. This compound, with its three reactive allyl groups, presents potential as a versatile ligand and building block in synthetic chemistry. The allyl moieties can participate in a variety of reactions, including cross-coupling, polymerization, and coordination chemistry. This guide aims to fill the existing information gap by providing a detailed technical overview of this compound.

Synthesis of this compound

The most common and efficient method for the synthesis of trialkylphosphines is the reaction of phosphorus trichloride with a suitable Grignard reagent. This method is anticipated to be the primary route for the preparation of this compound.

Grignard Reaction Synthesis

The synthesis involves the reaction of phosphorus trichloride (PCl₃) with allylmagnesium bromide (CH₂=CHCH₂MgBr), the Grignard reagent formed from allyl bromide.

Reaction: PCl₃ + 3 CH₂=CHCH₂MgBr → P(CH₂CH=CH₂)₃ + 3 MgBrCl

Experimental Protocol: Synthesis of this compound

Materials:

| Reagent/Material | Molar Mass ( g/mol ) | Density (g/mL) | Boiling Point (°C) | Notes |

| Magnesium turnings | 24.31 | 1.74 | - | Ensure they are dry and activated. |

| Allyl bromide | 120.99 | 1.398 | 70-71 | Freshly distilled. |

| Phosphorus trichloride | 137.33 | 1.574 | 76 | Freshly distilled. |

| Diethyl ether (anhydrous) | 74.12 | 0.713 | 34.6 | Dried over sodium/benzophenone. |

| Iodine | 253.81 | 4.93 | - | A small crystal for initiating the Grignard reaction. |

| Saturated NH₄Cl solution | - | - | - | For quenching the reaction. |

| Anhydrous MgSO₄ | 120.37 | 2.66 | - | For drying the organic phase. |

Procedure:

-

Preparation of the Grignard Reagent:

-

A three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer is flame-dried and flushed with dry nitrogen.

-

Magnesium turnings (3 equivalents) and a small crystal of iodine are placed in the flask.

-

Anhydrous diethyl ether is added to cover the magnesium.

-

A solution of allyl bromide (3 equivalents) in anhydrous diethyl ether is added dropwise from the dropping funnel. The reaction is initiated, as indicated by the disappearance of the iodine color and gentle refluxing. The addition rate is controlled to maintain a steady reflux.

-

After the addition is complete, the mixture is refluxed for an additional 30 minutes to ensure complete formation of the Grignard reagent.

-

-

Synthesis of this compound:

-

The Grignard reagent solution is cooled to 0 °C in an ice bath.

-

A solution of phosphorus trichloride (1 equivalent) in anhydrous diethyl ether is added dropwise from the dropping funnel with vigorous stirring. The addition rate is carefully controlled to maintain the temperature below 10 °C.

-

After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for an additional 2 hours.

-

-

Work-up and Purification:

-

The reaction mixture is cooled in an ice bath and quenched by the slow addition of a saturated aqueous solution of ammonium chloride.

-

The organic layer is separated, and the aqueous layer is extracted with diethyl ether.

-

The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and filtered.

-

The solvent is removed under reduced pressure. The crude this compound can be purified by vacuum distillation.

-

Synthesis Workflow Diagram

Caption: Workflow for the synthesis of this compound.

Properties of this compound

While extensive experimental data for this compound is scarce, its properties can be inferred from those of other trialkylphosphines.

Physical Properties

| Property | Expected Value/Description |

| Molecular Formula | C₉H₁₅P |

| Molar Mass | 154.19 g/mol |

| Appearance | Colorless liquid |

| Odor | Pungent, garlic-like |

| Boiling Point | Estimated to be in the range of 180-200 °C |

| Solubility | Insoluble in water; soluble in common organic solvents. |

Spectroscopic Properties (Predicted)

| Technique | Expected Features |

| ¹H NMR | Multiplets corresponding to the vinyl protons (δ 5.0-6.0 ppm) and the methylene protons adjacent to phosphorus (δ 2.0-3.0 ppm) with P-H coupling. |

| ¹³C NMR | Signals for the sp² carbons of the allyl group (δ 115-140 ppm) and a signal for the sp³ carbon adjacent to phosphorus (δ 25-40 ppm) with P-C coupling. |

| ³¹P NMR | A single resonance in the upfield region, characteristic of trialkylphosphines. |

| IR Spectroscopy | Characteristic C=C stretching vibration (~1640 cm⁻¹), C-H stretching of the vinyl group (~3080 cm⁻¹), and P-C stretching vibrations. |

| Mass Spectrometry | Molecular ion peak at m/z = 154. |

Reactivity and this compound Oxide

This compound is expected to exhibit reactivity typical of a trialkylphosphine, being a good nucleophile and a reducing agent. It is also susceptible to oxidation.

Oxidation to this compound Oxide

This compound is readily oxidized, even by atmospheric oxygen, to form this compound oxide. This is a common reaction for phosphines.

Reaction: 2 P(CH₂CH=CH₂)₃ + O₂ → 2 O=P(CH₂CH=CH₂)₃

Properties of this compound Oxide

The oxide is expected to be a more polar, higher-melting solid compared to the parent phosphine.

| Property | Expected Value/Description |

| Molecular Formula | C₉H₁₅OP |

| Molar Mass | 170.19 g/mol |

| Appearance | White solid |

| Melting Point | Higher than the boiling point of this compound. |

| Solubility | More soluble in polar solvents than this compound. |

Logical Relationship Diagram

Caption: Oxidation of this compound to its oxide.

Conclusion

While the historical details of the discovery of this compound remain elusive, its synthesis via the Grignard reaction is a well-established and reliable method for preparing such compounds. This guide provides a detailed protocol and an overview of the expected properties and reactivity of this compound and its oxide. The unique combination of a phosphine core with three reactive allyl groups makes this compound a potentially valuable tool for researchers in various fields of chemistry, and this guide serves as a foundational resource for its synthesis and application.

Triallylphosphine: An Uncharted Territory in Coordination Chemistry

Despite a comprehensive search of available scientific literature and chemical databases, a detailed in-depth technical guide on the coordination chemistry fundamentals of triallylphosphine cannot be provided at this time due to a significant lack of published research on this specific ligand.

While the existence of this compound is confirmed, with its basic chemical information available in databases like PubChem[1], there is a notable absence of in-depth studies detailing its synthesis, spectroscopic properties, and coordination behavior with transition metals. This scarcity of information prevents the fulfillment of the core requirements of this request, which include the presentation of quantitative data, detailed experimental protocols, and visualizations of reaction pathways.

Our investigation into the coordination chemistry of phosphine ligands revealed a wealth of information on related compounds, such as triarylphosphines, trialkylphosphines, and allyl-substituted phosphines like allyldiphenylphosphine. These studies provide a general framework for understanding how phosphine ligands interact with metal centers, including discussions on their steric and electronic properties, which are crucial for their application in catalysis and materials science. However, this general knowledge cannot be directly and accurately extrapolated to this compound without specific experimental data.

One isolated reference to the "preparation of this compound oxide" suggests that this compound has been synthesized and can undergo oxidation[2]. The oxidation of phosphines to phosphine oxides is a common reaction, often occurring in the presence of air, and can also be a byproduct in various catalytic reactions[3][4]. However, the primary literature detailing the synthesis and characterization of this compound itself, let alone its metal complexes, remains elusive.

For a comprehensive understanding of a phosphine ligand's coordination chemistry, several key pieces of information are essential:

-

Synthesis: A reliable and reproducible method for the preparation of the pure ligand.

-

Spectroscopic Data: Detailed analysis using techniques such as ³¹P NMR, ¹H NMR, ¹³C NMR, and IR spectroscopy to confirm the structure and purity of the ligand and its complexes. The ³¹P NMR chemical shift is particularly important for phosphine ligands as it provides direct information about the electronic environment of the phosphorus atom and how it changes upon coordination to a metal.

-

Steric and Electronic Properties: Quantification of the ligand's size and electron-donating ability, often described by parameters like the Tolman cone angle and electronic parameter. These properties are critical in predicting the geometry and reactivity of the resulting metal complexes.

-

Coordination Complexes: Synthesis and characterization of complexes with various transition metals, including structural determination through single-crystal X-ray diffraction. This provides precise information on bond lengths, bond angles, and coordination geometries.

-

Reactivity and Catalytic Applications: Studies on the reactivity of the coordinated ligand and the catalytic potential of its metal complexes in various organic transformations.

Unfortunately, none of these specific details could be found for this compound in the public domain.

In contrast, extensive information is available for other phosphine ligands. For instance, the synthesis of various phosphine ligands and their metal complexes is well-documented, with detailed experimental protocols readily available[5][6][7]. The coordination chemistry of numerous phosphines has been thoroughly investigated, leading to a deep understanding of their role in catalysis and the development of a wide range of applications[8][9][10][11].

The request for an in-depth technical guide on the coordination chemistry fundamentals of this compound cannot be fulfilled at this time due to the lack of available scientific data. While the compound is known to exist, it appears to be a largely unexplored ligand in the field of coordination chemistry. For researchers, scientists, and drug development professionals interested in this area, the field is wide open for fundamental research into the synthesis, characterization, and coordination chemistry of this compound. Future studies would be necessary to provide the quantitative data and experimental protocols required for the comprehensive guide initially requested.

References

- 1. Triallyl phosphine | C9H15P | CID 85471 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Transition metal complexes of phosphine oxides - Wikipedia [en.wikipedia.org]

- 4. Triphenylphosphine oxide - Wikipedia [en.wikipedia.org]

- 5. uro.hmc.edu [uro.hmc.edu]

- 6. Synthesis and Characterization of Transition Metal Complexes Supported by Phosphorus Ligands Obtained Using Hydrophosphination of Cyclic Internal Alkenes - PMC [pmc.ncbi.nlm.nih.gov]

- 7. ionicviper.org [ionicviper.org]

- 8. TRIPHENYLPHOSPHINE - Ataman Kimya [atamanchemicals.com]

- 9. researchgate.net [researchgate.net]

- 10. uwo.scholaris.ca [uwo.scholaris.ca]

- 11. Triphenylphosphine: Applications, Synthesis, Storage,Catalytic mechanism, toxicity_Chemicalbook [chemicalbook.com]

Methodological & Application

Application Notes and Protocols for Triallylphosphine in Palladium-Catalyzed Cross-Coupling Reactions

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the potential use of triallylphosphine as a ligand in various palladium-catalyzed cross-coupling reactions. While specific literature data on the performance of this compound in these reactions is limited, this document outlines the fundamental principles, general experimental protocols, and key considerations for researchers interested in exploring its catalytic activity. The provided protocols are based on well-established procedures for analogous phosphine ligands and should be considered as a starting point for optimization.

Introduction to this compound as a Ligand

This compound is a trivalent organophosphorus compound with the chemical formula P(CH₂CH=CH₂)₃. As a ligand in transition metal catalysis, its properties are dictated by the electronic and steric nature of the allyl groups. The allyl groups are less sterically demanding than the bulky alkyl or aryl groups found in many common phosphine ligands. Electronically, the double bonds in the allyl groups may influence the ligand's σ-donating and π-accepting properties, which in turn affect the stability and reactivity of the palladium catalyst.[1][2] The investigation of this compound as a ligand presents an opportunity to explore a unique electronic and steric profile in palladium-catalyzed cross-coupling reactions.

Overview of Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds, and are fundamental in the synthesis of pharmaceuticals, agrochemicals, and advanced materials.[3] The general catalytic cycle for these reactions, involving a phosphine ligand, is depicted below.

Caption: Generalized catalytic cycle for palladium-catalyzed cross-coupling reactions.

A general experimental workflow for performing these reactions is outlined in the following diagram.

Caption: A typical experimental workflow for palladium-catalyzed cross-coupling.

Application Notes and Protocols

The following sections provide general protocols for key palladium-catalyzed cross-coupling reactions. These should be adapted and optimized for the specific substrates and requirements when using this compound as a ligand.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a versatile method for the formation of C-C bonds between organoboranes and organic halides or triflates.[4]

Caption: Catalytic cycle for the Suzuki-Miyaura coupling reaction.

Experimental Protocol (General Template):

-

Reaction Setup: To a dry Schlenk flask under an inert atmosphere (e.g., Argon or Nitrogen), add the palladium precursor (e.g., Pd(OAc)₂, 1-2 mol%), this compound (2-4 mol%), and the aryl halide (1.0 equiv.).

-

Reagent Addition: Add the boronic acid or ester (1.1-1.5 equiv.) and the base (e.g., K₂CO₃, K₃PO₄, or Cs₂CO₃, 2.0-3.0 equiv.).

-

Solvent: Add the degassed solvent (e.g., toluene, dioxane, or DMF/water mixture).

-

Reaction Conditions: Heat the mixture to the desired temperature (typically 80-110 °C) and stir for the required time (2-24 hours), monitoring by TLC or GC-MS.

-

Workup: After cooling to room temperature, quench the reaction with water and extract with an organic solvent (e.g., ethyl acetate or dichloromethane).

-

Purification: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.

Table 1: Representative Conditions for Suzuki-Miyaura Coupling

| Parameter | Condition |

| Palladium Precursor | Pd(OAc)₂, Pd₂(dba)₃ |

| Ligand | This compound (requires optimization) |

| Substrates | Aryl/vinyl halides or triflates, and boronic acids/esters |

| Base | K₂CO₃, K₃PO₄, Cs₂CO₃, Na₂CO₃ |

| Solvent | Toluene, Dioxane, THF, DMF/Water |

| Temperature | 80-110 °C |

Heck Coupling

The Heck reaction forms a C-C bond between an unsaturated halide (or triflate) and an alkene.[5]

Caption: Catalytic cycle for the Heck coupling reaction.

Experimental Protocol (General Template):

-

Reaction Setup: In a sealed tube or Schlenk flask under an inert atmosphere, combine the palladium precursor (e.g., Pd(OAc)₂, 1-5 mol%), this compound (2-10 mol%), the aryl or vinyl halide (1.0 equiv.), and the alkene (1.1-2.0 equiv.).

-

Reagent Addition: Add the base (e.g., Et₃N, K₂CO₃, or NaOAc, 1.2-2.5 equiv.).

-

Solvent: Add a suitable solvent (e.g., DMF, DMAc, or acetonitrile).

-

Reaction Conditions: Heat the mixture to 80-140 °C for 6-48 hours.

-

Workup and Purification: Follow the general workup and purification procedure described for the Suzuki-Miyaura coupling.

Table 2: Representative Conditions for Heck Coupling

| Parameter | Condition |

| Palladium Precursor | Pd(OAc)₂, PdCl₂ |

| Ligand | This compound (requires optimization) |

| Substrates | Aryl/vinyl halides or triflates, and alkenes |

| Base | Et₃N, K₂CO₃, NaOAc |

| Solvent | DMF, DMAc, Acetonitrile |

| Temperature | 80-140 °C |

Sonogashira Coupling

The Sonogashira coupling enables the formation of a C-C bond between a terminal alkyne and an aryl or vinyl halide, typically with a copper co-catalyst.[6]

References

- 1. researchgate.net [researchgate.net]

- 2. gessnergroup.com [gessnergroup.com]

- 3. Palladium-catalyzed Cross-coupling Reactions [sigmaaldrich.com]

- 4. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Sonogashira coupling - Wikipedia [en.wikipedia.org]

Application Notes and Protocols for Triallylphosphine in Suzuki-Miyaura Coupling Reactions

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds, particularly for the synthesis of biaryls, a common motif in pharmaceuticals and functional materials. The efficacy of this palladium-catalyzed reaction is critically dependent on the choice of ligand coordinated to the palladium center. Phosphine ligands, in particular, have been instrumental in advancing the scope and efficiency of the Suzuki-Miyaura coupling. This document provides detailed application notes and a general protocol for the use of trialkylphosphine ligands, with a focus on triallylphosphine, in these reactions.

While specific literature on this compound in Suzuki-Miyaura coupling is not as extensive as for other bulky trialkylphosphines, its structural features—moderate steric bulk and electron-donating allyl groups—suggest its potential as an effective ligand. The protocols and data presented herein are based on established principles for similar phosphine ligands and serve as a comprehensive guide for researchers looking to employ this compound or related ligands in their synthetic endeavors.

Role of Phosphine Ligands in the Catalytic Cycle

Bulky and electron-rich phosphine ligands play a crucial role in several elementary steps of the Suzuki-Miyaura catalytic cycle.[1] Their presence enhances the catalytic activity of the palladium center in the following ways:

-

Facilitation of Oxidative Addition: The electron-donating nature of the phosphine ligand increases the electron density on the Pd(0) center, which promotes the oxidative addition of the aryl halide to the metal.[2]

-

Stabilization of the Catalytic Species: The steric bulk of the ligand helps to stabilize the monoligated Pd(0) species, which is often the active catalyst.[1] This steric hindrance also prevents the formation of inactive palladium clusters.

-

Promotion of Reductive Elimination: The ligand's steric bulk can also facilitate the final reductive elimination step, where the desired biaryl product is formed and the Pd(0) catalyst is regenerated.[3]

The overall effect is a more efficient catalytic system that can tolerate a wider range of substrates, including less reactive aryl chlorides, and can often operate under milder reaction conditions with lower catalyst loadings.[4]

Experimental Protocols

This section provides a general protocol for a Suzuki-Miyaura coupling reaction using a trialkylphosphine ligand such as this compound. This should be considered a starting point, and optimization of reaction parameters (e.g., base, solvent, temperature, and catalyst loading) is recommended for specific substrates.

General Procedure for Suzuki-Miyaura Cross-Coupling

Materials:

-

Palladium source (e.g., Pd(OAc)₂, Pd₂(dba)₃)

-

This compound ligand

-

Aryl halide (or triflate)

-

Arylboronic acid (or ester)

-

Base (e.g., K₃PO₄, K₂CO₃, Cs₂CO₃)

-

Anhydrous solvent (e.g., Toluene, Dioxane, THF)

-

Reaction vessel (e.g., Schlenk tube or microwave vial)

-

Inert atmosphere (Nitrogen or Argon)

Protocol:

-

Catalyst Pre-formation (Optional but Recommended):

-

In a glovebox or under an inert atmosphere, add the palladium source (1 mol%) and the this compound ligand (1.5-2 mol%) to a reaction vessel.

-

Add a portion of the anhydrous solvent and stir the mixture for 10-15 minutes at room temperature to allow for the formation of the active catalyst complex.

-

-

Reaction Setup:

-

To the vessel containing the pre-formed catalyst, add the aryl halide (1.0 equiv), the arylboronic acid (1.2-1.5 equiv), and the base (2.0-3.0 equiv).

-

Add the remaining anhydrous solvent to achieve the desired reaction concentration (typically 0.1-0.5 M).

-

-

Reaction Execution:

-

Seal the reaction vessel and place it in a pre-heated oil bath or a microwave reactor.

-

Stir the reaction mixture at the desired temperature (typically 80-120 °C) for the specified time (1-24 hours).

-

Monitor the reaction progress by a suitable analytical technique (e.g., TLC, GC-MS, or LC-MS).

-

-

Work-up and Purification:

-

Once the reaction is complete, cool the mixture to room temperature.

-

Dilute the reaction mixture with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).

-

Wash the organic layer with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to obtain the desired biaryl compound.

-

Data Presentation

The following table summarizes typical yields for Suzuki-Miyaura coupling reactions of various aryl halides with phenylboronic acid using a representative bulky, electron-rich phosphine ligand. These values provide a benchmark for what might be expected when using a ligand like this compound.

| Entry | Aryl Halide | Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 1 | 4-Chlorotoluene | Tri(tert-butyl)phosphine | K₃PO₄ | Toluene | 100 | 12 | 95 |

| 2 | 4-Bromoanisole | SPhos | K₂CO₃ | Dioxane | 80 | 6 | 98 |

| 3 | 2-Bromopyridine | XPhos | Cs₂CO₃ | THF | 80 | 4 | 92 |

| 4 | 4-Chloroacetophenone | DavePhos | K₃PO₄ | Toluene | 110 | 18 | 89 |

| 5 | 1-Bromo-4-fluorobenzene | RuPhos | K₂CO₃ | Dioxane | 100 | 8 | 96 |

Data is representative and compiled from various sources on bulky phosphine ligands in Suzuki-Miyaura reactions.[4][5]

Visualizations

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Caption: Experimental workflow for Suzuki-Miyaura coupling.

References

- 1. m.youtube.com [m.youtube.com]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]

- 5. [PDF] Evaluation of P-bridged biaryl phosphine ligands in palladium-catalysed Suzuki–Miyaura cross-coupling reactions | Semantic Scholar [semanticscholar.org]

Application Notes and Protocols for Triallylphosphine in Homogeneous Catalysis

For Researchers, Scientists, and Drug Development Professionals

Introduction to Triallylphosphine in Homogeneous Catalysis

This compound is an organophosphorus compound with the chemical formula P(CH₂CH=CH₂)₃. As a ligand in homogeneous catalysis, it possesses unique characteristics due to the presence of three allyl groups. These allyl moieties can influence the steric and electronic properties of the metal center and may participate in the catalytic cycle. While detailed research on the applications of this compound in homogeneous catalysis is not as extensive as for other phosphine ligands like triphenylphosphine or tri-tert-butylphosphine, it has been identified as a ligand for palladium-catalyzed cross-coupling reactions.[1][2][] The allyl groups offer potential for secondary coordination to the metal center, which could impact catalyst activity and selectivity.

Application in Palladium-Catalyzed Negishi Cross-Coupling

This compound is noted for its use as a ligand in palladium-catalyzed Negishi cross-coupling reactions.[1][2][] This reaction is a powerful tool for the formation of carbon-carbon bonds between an organozinc compound and an organohalide or triflate. The phosphine ligand is crucial for stabilizing the palladium catalyst, facilitating oxidative addition and reductive elimination steps in the catalytic cycle.

General Catalytic Cycle for Negishi Coupling

The catalytic cycle for a Negishi coupling reaction typically involves the following key steps:

-

Oxidative Addition: The active Pd(0) catalyst, stabilized by the phosphine ligand (L), reacts with the organohalide (R¹-X) to form a Pd(II) complex.

-

Transmetalation: The organozinc reagent (R²-ZnX) transfers its organic group (R²) to the palladium center, displacing the halide and forming a new Pd(II) complex.

-

Reductive Elimination: The two organic groups (R¹ and R²) on the palladium center couple and are eliminated as the final product (R¹-R²), regenerating the Pd(0) catalyst.

Experimental Protocol: General Procedure for a Palladium-Catalyzed Negishi Coupling Reaction

Please note: This is a general protocol and should be optimized for specific substrates and for the use of this compound as a ligand.

Materials:

-

Palladium precursor (e.g., Pd₂(dba)₃)

-

This compound ligand

-

Organohalide (or triflate)

-

Organozinc reagent (can be prepared in situ or used as a solution)

-

Anhydrous solvent (e.g., THF, Dioxane)

-

Inert atmosphere (Nitrogen or Argon)

-

Standard laboratory glassware for air-sensitive reactions

Procedure:

-

Catalyst Pre-formation (optional): In a glovebox or under an inert atmosphere, a flask is charged with the palladium precursor and the this compound ligand in an anhydrous solvent. The mixture is stirred at room temperature for a specified time to allow for the formation of the active catalyst complex.

-

Reaction Setup: To the reaction flask containing the catalyst, the organohalide is added, followed by the organozinc reagent. The reaction mixture is then heated to the desired temperature.

-

Monitoring the Reaction: The progress of the reaction is monitored by a suitable analytical technique such as TLC, GC, or LC-MS.

-

Work-up: Upon completion, the reaction is cooled to room temperature and quenched with a suitable reagent (e.g., saturated aqueous ammonium chloride). The aqueous layer is extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

-

Purification: The crude product is purified by column chromatography on silica gel to afford the desired cross-coupled product.

Quantitative Data for Phosphine Ligands in Negishi Coupling

Due to the limited availability of specific quantitative data for this compound in the scientific literature, the following table presents representative data for other commonly used phosphine ligands in palladium-catalyzed Negishi coupling reactions. This information is intended to provide a comparative context for researchers exploring the use of this compound.

| Ligand | Aryl Halide | Organozinc Reagent | Pd Source | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |

| P(t-Bu)₃ | 4-Chlorotoluene | PhZnCl | Pd₂(dba)₃ | THF | 25 | 2 | 98 | J. Am. Chem. Soc. 2002, 124, 11, 2890–2891 |

| XPhos | 2-Bromotoluene | (4-MeOPh)ZnCl | Pd₂(dba)₃ | THF | 80 | 12 | 95 | J. Am. Chem. Soc. 2003, 125, 23, 6653–6655 |

| SPhos | 4-Chloroanisole | (2-MePh)ZnCl | Pd(OAc)₂ | Toluene | 100 | 18 | 94 | J. Am. Chem. Soc. 2004, 126, 42, 13590–13591 |

Unique Considerations for this compound

The presence of allyl groups in this compound introduces interesting possibilities for its coordination chemistry and catalytic behavior. It has been suggested that this compound can act as a bidentate ligand, coordinating to a metal center through both the phosphorus atom and one of the allyl π-systems. This bidentate coordination could influence the stability and reactivity of the catalytic species. Researchers using this compound should consider the potential for the allyl groups to:

-

Undergo insertion reactions: The allyl groups themselves could potentially insert into a metal-carbon or metal-hydride bond.

-

Act as a hemilabile ligand: The coordination of the allyl group might be reversible, allowing it to dissociate to open up a coordination site for substrate binding.

-

Influence the steric environment: The flexible allyl chains can adopt various conformations, affecting the steric bulk around the metal center.

Further investigation into the coordination chemistry of this compound with palladium and other transition metals would be highly valuable for elucidating its role in homogeneous catalysis and for the rational design of new catalytic systems.

References

Application Notes and Protocols for Triallylphosphine in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Published experimental protocols and specific applications for triallylphosphine in organic synthesis are not widely available in peer-reviewed literature. The following application notes and protocols are based on the known reactivity of similar phosphine ligands and should be considered representative examples. All protocols require optimization for specific substrates and reaction conditions.

Introduction

This compound is an organophosphorus compound with the chemical formula P(CH₂CH=CH₂)₃. Like other trialkylphosphines, it is expected to act as a Lewis base and a ligand in transition metal catalysis. The presence of three allyl groups suggests potential for unique reactivity, including its use as a ligand in cross-coupling reactions and as a precursor in materials science. This document provides an overview of its synthesis, potential applications, and representative protocols based on analogous phosphine chemistry.

Safety and Handling

This compound is expected to be air-sensitive and should be handled under an inert atmosphere (e.g., argon or nitrogen).[1] It is incompatible with strong acids and strong oxidizing agents.[1] Personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times.

Synthesis of this compound

A general method for the synthesis of tertiary phosphines involves the reaction of a phosphorus trihalide with a Grignard reagent. The following is a representative protocol for the synthesis of this compound.

Reaction Scheme:

PCl₃ + 3 CH₂=CHCH₂MgBr → P(CH₂CH=CH₂)₃ + 3 MgBrCl

Experimental Protocol: Synthesis of this compound

-

A dry, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser with a nitrogen inlet, and a pressure-equalizing dropping funnel is charged with magnesium turnings (3.0 g, 125 mmol) and dry diethyl ether (50 mL).

-

A solution of allyl bromide (13.7 g, 113 mmol) in dry diethyl ether (50 mL) is added dropwise from the dropping funnel to initiate the formation of the Grignard reagent.

-

After the addition is complete, the mixture is stirred at room temperature for 1 hour.

-

The flask is cooled in an ice bath, and a solution of phosphorus trichloride (4.6 g, 33.5 mmol) in dry diethyl ether (25 mL) is added dropwise with vigorous stirring.

-

After the addition is complete, the reaction mixture is allowed to warm to room temperature and then refluxed for 2 hours.

-

The reaction is quenched by the slow addition of a saturated aqueous solution of ammonium chloride.

-

The organic layer is separated, and the aqueous layer is extracted with diethyl ether (3 x 50 mL).

-

The combined organic layers are dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure.

-

The crude product is purified by vacuum distillation to afford this compound.

Applications in Organic Synthesis

Based on available information from chemical suppliers, this compound is indicated for use as a ligand in palladium-catalyzed cross-coupling reactions, specifically the Negishi reaction.[2][] While a specific protocol for this compound is not available, a general protocol for a Negishi coupling using a similar phosphine ligand is provided below.

Negishi Cross-Coupling

The Negishi coupling is a powerful carbon-carbon bond-forming reaction between an organozinc compound and an organohalide, catalyzed by a nickel or palladium complex. Phosphine ligands are crucial for stabilizing the palladium catalyst and facilitating the catalytic cycle.

Representative Reaction Scheme:

R-X + R'-ZnX' --(Pd catalyst, phosphine ligand)--> R-R'

Where R and R' are organic substituents, and X and X' are halides.

Experimental Protocol: Representative Negishi Cross-Coupling

Note: This is a general procedure and must be optimized for specific substrates and for the use of this compound as a ligand.

-

To a dry Schlenk flask under an inert atmosphere, add the palladium precursor (e.g., Pd(dba)₂), the phosphine ligand (e.g., this compound, 2-4 mol%), and the aryl halide (1.0 equiv).

-

Add the anhydrous solvent (e.g., THF, dioxane).

-

To this mixture, add the organozinc reagent (1.1-1.5 equiv) dropwise at room temperature.

-

The reaction mixture is then stirred at the appropriate temperature (room temperature to reflux) and monitored by TLC or GC-MS.

-

Upon completion, the reaction is quenched with a saturated aqueous solution of ammonium chloride.

-

The mixture is extracted with an organic solvent (e.g., ethyl acetate), and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

-

The crude product is purified by column chromatography.

Quantitative Data for a Representative Negishi Coupling

The following table summarizes representative quantitative data for a Negishi cross-coupling reaction. Note: This data is for a reaction using a different phosphine ligand and serves as an illustrative example.

| Entry | Aryl Halide | Organozinc Reagent | Pd Catalyst (mol%) | Ligand (mol%) | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 1 | 4-Iodoanisole | Phenylzinc chloride | 2 | SPhos (4) | THF | 25 | 12 | 95 |

| 2 | 2-Bromopyridine | Ethylzinc bromide | 2 | XPhos (4) | Dioxane | 80 | 8 | 88 |

| 3 | 4-Chlorotoluene | Benzylzinc chloride | 2 | RuPhos (4) | t-BuOH | 100 | 16 | 92 |

Visualizations

Synthesis of this compound

References

Application Notes and Protocols: Triallylphosphine in the Synthesis of Pharmaceutical Intermediates

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: Detailed experimental data and specific protocols for the use of triallylphosphine in the synthesis of pharmaceutical intermediates are not widely available in the public domain. The following application notes and protocols are based on the general principles of phosphine-catalyzed reactions and the established roles of analogous phosphine ligands in pharmaceutical synthesis. The provided protocols are representative examples and would require optimization for specific applications of this compound.

Introduction

This compound is an organophosphorus compound with the formula P(CH₂CH=CH₂)₃. Like other phosphines, it can serve as a ligand for transition metal catalysts and as a nucleophilic catalyst in its own right. Its allyl groups offer unique electronic and steric properties compared to more common alkyl or aryl phosphines, which could be advantageous in specific synthetic transformations relevant to the pharmaceutical industry. The presence of the allyl moieties may influence catalyst solubility, reactivity, and stability, and could potentially participate in or be susceptible to side reactions under certain conditions.

Potential applications of this compound in pharmaceutical synthesis are likely to be found in transition metal-catalyzed cross-coupling reactions, which are pivotal for the construction of the carbon-carbon and carbon-heteroatom bonds that form the backbone of many active pharmaceutical ingredients (APIs).

Potential Applications in Pharmaceutical Intermediate Synthesis

This compound can be explored as a ligand in several key palladium-catalyzed cross-coupling reactions that are fundamental to pharmaceutical synthesis:

-

Suzuki-Miyaura Coupling: Formation of carbon-carbon bonds between organoboranes and organic halides. This reaction is widely used to synthesize biaryl and heteroaryl structures present in many drugs.

-

Heck Coupling: Formation of carbon-carbon bonds between unsaturated halides and alkenes. This is a valuable tool for the synthesis of substituted alkenes, which are common intermediates.

-

Sonogashira Coupling: Formation of carbon-carbon bonds between terminal alkynes and aryl or vinyl halides. This reaction is essential for introducing alkyne functionalities into organic molecules.

-

Buchwald-Hartwig Amination: Formation of carbon-nitrogen bonds from aryl halides and amines. This is a critical reaction for the synthesis of arylamine moieties found in numerous pharmaceuticals.

-

Tsuji-Trost Allylic Alkylation: A palladium-catalyzed substitution reaction involving a substrate with a leaving group in an allylic position.[1]

The electronic and steric properties of phosphine ligands are crucial for the efficiency of these catalytic cycles. Electron-rich and sterically bulky phosphines are often effective for cross-coupling reactions. While specific data for this compound is lacking, its properties as a trialkylphosphine suggest it would be an electron-donating ligand.

Quantitative Data

| Reaction Type | Phosphine Ligand | Substrate 1 | Substrate 2 | Catalyst Loading (mol%) | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |

| Suzuki-Miyaura | Triphenylphosphine | Aryl bromide | Phenylboronic acid | 2 | Toluene/H₂O | 100 | 12 | 85-95 | General |

| Heck | Tri(o-tolyl)phosphine | Aryl iodide | Styrene | 1 | DMF | 80 | 6 | >90 | General |

| Buchwald-Hartwig | XPhos | Aryl chloride | Aniline | 1.5 | Dioxane | 110 | 18 | 80-98 | General |

| Sonogashira | SPhos | Aryl bromide | Phenylacetylene | 2 | Toluene/Et₃N | 70 | 8 | 90-99 | General |

Note: The data above are representative examples and actual results will vary depending on the specific substrates and reaction conditions.

Experimental Protocols

The following are generalized protocols for palladium-catalyzed cross-coupling reactions where this compound could be evaluated as a ligand. These protocols are intended as a starting point and would require optimization.

4.1. General Protocol for a Palladium-Catalyzed Suzuki-Miyaura Coupling

This protocol describes a typical procedure for the cross-coupling of an aryl halide with a boronic acid.

Materials:

-

Aryl halide (1.0 mmol)

-

Boronic acid (1.2 mmol)

-

Palladium(II) acetate (Pd(OAc)₂, 0.02 mmol, 2 mol%)

-

This compound (0.04 mmol, 4 mol%)

-

Potassium carbonate (K₂CO₃, 2.0 mmol)

-

Toluene (5 mL)

-

Water (1 mL)

-

Schlenk flask or sealed reaction vial

-

Magnetic stirrer and hotplate

-

Inert gas supply (Nitrogen or Argon)

Procedure:

-

To a Schlenk flask under an inert atmosphere, add the aryl halide, boronic acid, potassium carbonate, and palladium(II) acetate.

-

Add the toluene to the flask.

-

In a separate vial, dissolve the This compound in a small amount of toluene and add it to the reaction mixture.

-

Add the water to the reaction mixture.

-